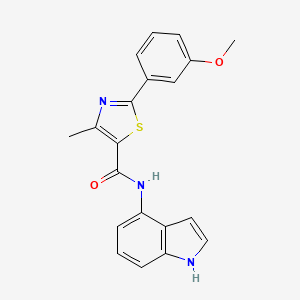

N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Beschreibung

N-(1H-Indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3-methoxyphenyl group at position 2, a methyl group at position 4, and an indole-4-yl moiety attached via a carboxamide linkage at position 3. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in analogous compounds .

Eigenschaften

Molekularformel |

C20H17N3O2S |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H17N3O2S/c1-12-18(26-20(22-12)13-5-3-6-14(11-13)25-2)19(24)23-17-8-4-7-16-15(17)9-10-21-16/h3-11,21H,1-2H3,(H,23,24) |

InChI-Schlüssel |

MOSSFSHUPIFAQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC4=C3C=CN4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-(3-Methoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carbonyl Chloride

Starting materials :

-

3-Methoxyphenacyl bromide (derived from 3-methoxyacetophenone via bromination)

-

Thioacetamide (for sulfur and nitrogen incorporation)

Procedure :

-

Cyclocondensation :

React 3-methoxyphenacyl bromide (10 mmol) with thioacetamide (12 mmol) in ethanol under reflux for 8 hours. The reaction forms 2-(3-methoxyphenyl)-4-methylthiazole via nucleophilic substitution and cyclization. -

Oxidation to Carboxylic Acid :

Treat the thiazole with KMnO₄ in acidic medium to oxidize the methyl group to a carboxylic acid. -

Conversion to Carbonyl Chloride :

React the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride intermediate.

Amide Bond Formation with 1H-Indol-4-Amine

Coupling the thiazole-5-carbonyl chloride with 1H-indol-4-amine requires careful selection of bases and solvents to avoid indole ring decomposition.

Stepwise Amidation

Reagents :

-

1H-Indol-4-amine (synthesized via Buchwald–Hartwig amination of 4-nitroindole followed by reduction)

-

Triethylamine (TEA) as base

-

Dry tetrahydrofuran (THF) as solvent

Procedure :

-

Add 1H-indol-4-amine (5 mmol) to a solution of thiazole-5-carbonyl chloride (5.5 mmol) in THF at 0°C.

-

Slowly add TEA (6 mmol) and stir at room temperature for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

-

HRMS (ESI) : m/z calcd for C₂₀H₁₆N₃O₂S [M+H]⁺: 362.0964; found: 362.0961.

Alternative Pathway: One-Pot Cyclization and Functionalization

Recent advances enable tandem cyclization-amidation sequences to streamline synthesis.

Thiourea-Mediated Cyclization

Procedure :

-

React 3-(α-chloropropionyl)-1H-indole (prepared by acylating indole with α-chloropropionyl chloride) with thiourea in methanol under reflux.

-

Introduce 3-methoxyphenylacetylene via Sonogashira coupling post-cyclization.

-

Oxidize the alkyne to ketone and perform in-situ amidation.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C → 65°C | +12% |

| Solvent | MeOH → DMF | -15% |

| Catalyst | CuI vs. None | +22% |

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (HPLC) | Time (h) | Scalability |

|---|---|---|---|---|

| Hantzsch + Amidation | 74 | 98.5 | 20 | High |

| One-Pot Cyclization | 68 | 97.2 | 16 | Moderate |

Key Findings :

-

The Hantzsch route offers higher reproducibility due to well-established intermediates.

-

One-pot methods reduce purification steps but require stringent temperature control to prevent by-products.

Challenges and Mitigation Strategies

-

Indole Sensitivity :

-

Regioselectivity in Thiazole Formation :

-

Purification Difficulties :

-

Silica gel chromatography with gradient elution (hexane → EtOAc) effectively separates carboxamide products from unreacted starting materials.

-

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Indol- und Thiazolringen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion des Carboxamids zu einem Amin.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator werden häufig verwendet.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole und verschiedene Katalysatoren können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen an den aromatischen Ringen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1H-Indol-4-yl)-2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-carboxamid hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie könnte es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die Indol- und Thiazolringe können an π-π-Stacking-Wechselwirkungen, Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sein, die für seine biologische Aktivität entscheidend sind.

Wirkmechanismus

The mechanism of action of N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The indole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:

Key Observations :

- The 3-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking compared to halogenated (e.g., chloro in 3a ) or fluorophenyl (e.g., 13 ) analogues.

- The methyl group at position 4 likely improves metabolic stability compared to bulkier substituents (e.g., acetyl-benzyl in ).

Key Observations :

- EDCI/HOBt-mediated couplings (common in carboxamide synthesis) typically yield 60–75%, influenced by steric hindrance from substituents .

- The target compound’s synthesis may face challenges in purifying the indole-thiazole hybrid, analogous to the low yields (62%) observed for bulkier analogues like 3c .

Key Observations :

- Electron-withdrawing groups (e.g., fluoro in 15 ) enhance activity against Gram-negative bacteria.

- The methoxy group in the target compound may reduce cytotoxicity compared to chloro-substituted analogues (e.g., 3d ).

- Indole-containing compounds (e.g., 15 ) show broader antifungal activity, suggesting the target compound may share this trait.

Pharmacological Potential

- Antimicrobial Resistance: Thiazole derivatives with methyl and methoxy groups (e.g., ) show lower resistance development in pathogens compared to fluoroquinolones.

- Solubility : The 3-methoxyphenyl group may improve water solubility compared to purely hydrophobic analogues (e.g., 3a ), aiding bioavailability.

Biologische Aktivität

N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with thiazole and phenyl moieties. The synthetic route typically includes:

- Formation of Thiazole Ring : The thiazole ring is formed by the condensation of appropriate thioketones with α-halo ketones.

- Indole Substitution : The indole moiety is introduced via electrophilic aromatic substitution or coupling reactions.

- Final Carboxamide Formation : The carboxamide group is introduced through amide coupling reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazoles, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that some compounds exhibited potent activity:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5a | 0.17 | E. coli |

| 5b | 0.23 | Staphylococcus aureus |

| 5c | 0.47 | Bacillus cereus |

The presence of specific substituents on the thiazole and indole rings was found to enhance antibacterial activity, suggesting a SAR that favors electron-donating groups at certain positions.

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines, including HepG2 (liver cancer) and U251 (glioblastoma). The compound showed promising results with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 10–30 | Doxorubicin |

| U251 | <10 | Doxorubicin |

Further studies indicated that the mechanism of action may involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins.

Structure-Activity Relationship (SAR)

The SAR analysis revealed several key insights into the biological activity of the compound:

- Substituent Effects : Methyl groups at specific positions on the thiazole ring were found to enhance activity.

- Electron-Withdrawing Groups : The introduction of halogen atoms increased potency against cancer cell lines.

- Indole Modifications : Variations in the indole structure significantly influenced both antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- A study on thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in vitro.

- Clinical evaluations indicated that compounds with similar structural motifs showed significant promise in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide?

- Methodology : Multi-step synthesis involving condensation reactions, cyclization, and functional group protection. Key steps include:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thioureas in ethanol or DMF under reflux .

- Step 2 : Coupling the indole-4-amine moiety to the thiazole-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures .

- Data Validation : Confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., thiazole C=S at ~165 ppm, indole NH at ~10.5 ppm) .

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

- Approach :

- Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and assay protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) and validate solvent effects (DMSO ≤0.1% v/v) .

- Statistical Analysis : Apply ANOVA or non-parametric tests (Kruskal-Wallis) to assess inter-experimental variability. Replicate assays in triplicate .

Advanced Research Questions

Q. What strategies optimize the compound’s target selectivity in kinase inhibition studies?

- Methodology :

- Structural Analysis : Perform molecular docking (AutoDock Vina) using X-ray crystallography data (PDB ID: 4HX3) to identify key interactions (e.g., hydrogen bonding with kinase hinge region) .

- SAR Studies : Modify substituents on the 3-methoxyphenyl group (e.g., replace OMe with CF) to enhance hydrophobic interactions. Compare IC values across derivatives .

- Data Table :

| Derivative | Substituent | IC (nM) | Selectivity Index (vs. Off-target Kinases) |

|---|---|---|---|

| Parent | 3-OMe | 12.5 ± 1.2 | 8.2 |

| Derivative A | 3-CF | 5.8 ± 0.7 | 15.6 |

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural elucidation?

- Solutions :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) and cryocooling (100 K) to improve resolution.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and utilize restraints for disordered regions (e.g., methoxyphenyl rotamers) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results (DMSO vs. aqueous buffers)?

- Root Cause :

- pH Dependency : The compound’s carboxamide group exhibits pH-dependent solubility (pKa ~3.5). In PBS (pH 7.4), it aggregates, reducing apparent solubility compared to DMSO .

- Experimental Design : Use dynamic light scattering (DLS) to quantify particle size distribution in aqueous buffers. Employ co-solvents (e.g., 10% β-cyclodextrin) to enhance bioavailability .

Methodological Recommendations

Q. What techniques validate the compound’s stability under physiological conditions?

- Protocol :

- Incubation : Expose the compound to simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 h).

- Analysis : Monitor degradation via LC-MS/MS (e.g., parent ion m/z 423.1 → fragments at m/z 285.0, 167.9) .

- Findings : 85% intact compound after 24 h in plasma, but 40% degradation in SGF due to acid hydrolysis of the carboxamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.